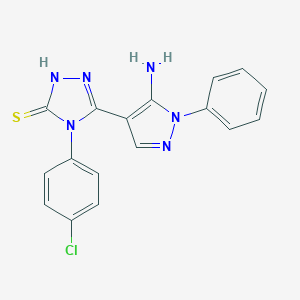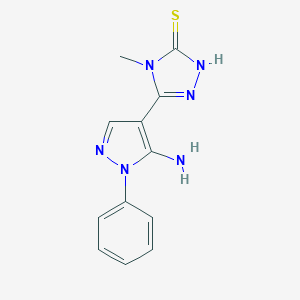
1,3,6,7-tetramethyl-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,7-tetramethyl-2(1H)-quinoxalinone, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. TMQ is a derivative of quinoxaline, which is a bicyclic compound consisting of a pyrazine ring fused to a benzene ring. The unique structure of TMQ makes it an important molecule for research in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields of science. In chemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications as catalysts in organic reactions. In biochemistry, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been studied for its potential as an antioxidant and radical scavenger. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been studied for its potential applications in pharmacology, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is not fully understood, but it is believed to involve its ability to scavenge free radicals and inhibit oxidative stress. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has antioxidant and radical scavenging properties, and can protect cells from oxidative damage. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has also been shown to inhibit the growth of cancer cells in vitro, and to have potential as a treatment for Alzheimer's disease. In animal studies, 1,3,6,7-tetramethyl-2(1H)-quinoxalinone has been shown to have anti-inflammatory effects and to improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its relatively simple synthesis method, which allows for large-scale production of the compound. 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is also stable under a wide range of conditions, which makes it a useful compound for use in lab experiments. However, one of the limitations of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,3,6,7-tetramethyl-2(1H)-quinoxalinone. One area of research could focus on the development of new synthetic methods for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could improve the efficiency and yield of the synthesis process. Another area of research could focus on the development of new applications for 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, such as its potential as a treatment for neurodegenerative diseases. Finally, research could focus on the development of new derivatives of 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, which could have improved properties and potential applications in various fields of science.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1,3,6,7-tetramethylquinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |
Clave InChI |
IVURBRPZGWNNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)

![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)